

2-Cyano-5-hydroxymethylpyridine spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Cyano-5-hydroxymethylpyridine

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An In-depth Technical Guide to the Spectral Analysis of **2-Cyano-5-hydroxymethylpyridine**

Abstract

This guide provides a comprehensive technical overview of the analytical techniques used to characterize **2-Cyano-5-hydroxymethylpyridine** (CAS No. 58553-48-3), a key heterocyclic building block in pharmaceutical and materials science research.^[1] We delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural elucidation and purity confirmation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the spectral features, the rationale behind experimental protocols, and expert interpretation of the results.

Molecular Structure and Spectroscopic Overview

2-Cyano-5-hydroxymethylpyridine is a disubstituted pyridine ring containing a nitrile (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol.^[2] The unique electronic environment created by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group, combined with the inherent aromaticity of the pyridine ring, gives rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is paramount for confirming the molecule's identity and purity.

Caption: Molecular structure of **2-Cyano-5-hydroxymethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Cyano-5-hydroxymethylpyridine**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Experimental Protocol Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Cyano-5-hydroxymethylpyridine** in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of the hydroxyl proton, allowing for its observation.[3]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Tuning and Locking: Tune the probe for ^1H and ^{13}C frequencies and lock onto the deuterium signal of the solvent.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse (' zg30').
 - Spectral Width: ~16 ppm, centered around 8 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16 scans are typically sufficient for a sample of this concentration.[3]
- ^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse ('zgpg30').
- Spectral Width: ~200 ppm, centered around 110 ppm.
- Number of Scans: 1024-4096 scans are required due to the low natural abundance of ^{13}C .
[3]
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum reflects the distinct electronic environments of the protons. The electron-withdrawing nitrile group deshields adjacent protons (shifts them downfield), while the hydroxymethyl group has a more localized effect.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	~8.8	Singlet (s) or Doublet (d)	~2.0 (if coupled to H4)	1H
H4	~8.0	Doublet of Doublets (dd)	~8.0, 2.0	1H
H3	~7.8	Doublet (d)	~8.0	1H
-OH	5.0 - 6.0 (variable)	Broad Singlet (br s)	-	1H
-CH ₂ -	~4.7	Singlet (s)	-	2H

Note: Predictions are based on analysis of similar structures and standard chemical shift tables. Solvent is assumed to be DMSO-d₆.

Trustworthiness: Interpretation of the ^1H NMR Spectrum

- Aromatic Region (7.5-9.0 ppm): The three distinct signals confirm a trisubstituted pyridine ring. The proton at the 6-position (H6), being ortho to the nitrogen and meta to the nitrile, is expected to be the most downfield. The coupling pattern (dd for H4, d for H3) is characteristic of this substitution pattern.
- Methylene Protons (-CH₂-): The singlet at ~4.7 ppm integrating to 2H is definitive for the hydroxymethyl group's methylene protons.
- Hydroxyl Proton (-OH): A broad, exchangeable proton signal confirms the presence of the alcohol. Its chemical shift is highly dependent on solvent, concentration, and temperature.^[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of the nitrile and alcohol functionalities.

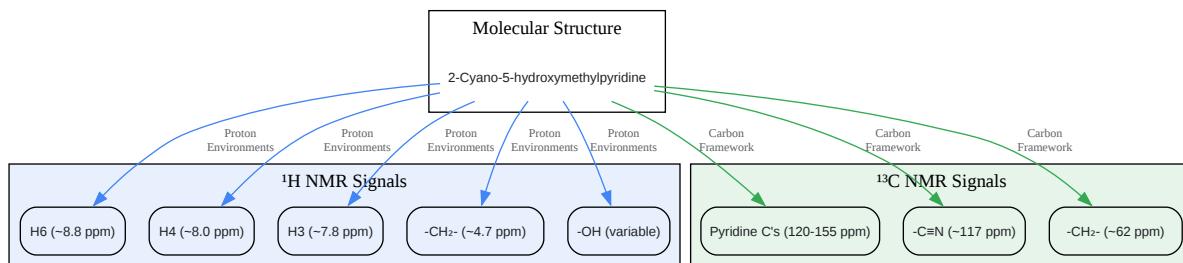
Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C4	~152
C6	~150
C5	~140
C3	~128
C2	~135
C≡N	~117
-CH ₂ -	~62

Note: Predictions are based on additivity rules and data from analogous compounds.^[5]

Authoritative Grounding: Interpretation of the ¹³C NMR Spectrum

- Aromatic & Heteroaromatic Carbons (120-155 ppm): Five distinct signals in this region are expected for the pyridine ring carbons. The carbon bearing the nitrile group (C2) and the carbons adjacent to the nitrogen (C2, C6) are readily identifiable.

- Nitrile Carbon (-C≡N): The signal around 117 ppm is characteristic of a nitrile carbon, providing strong evidence for this functional group.[6]
- Aliphatic Carbon (-CH₂-): The upfield signal at ~62 ppm is unequivocally assigned to the carbon of the hydroxymethyl group.



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Caption: Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the hydroxyl, nitrile, and aromatic components of the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[7]

- Sample Application: Place a small amount of the solid **2-Cyano-5-hydroxymethylpyridine** powder directly onto the ATR crystal.
- Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} .



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Caption: Standard workflow for IR analysis using an ATR accessory.

Predicted IR Spectral Data

Each functional group in the molecule absorbs IR radiation at a characteristic frequency.

Wavenumber (cm^{-1})	Vibration Type	Intensity	Functional Group
3500 - 3200	O-H stretch	Strong, Broad	Alcohol (-OH)
3100 - 3000	C-H stretch	Medium	Aromatic (Pyridine)
2950 - 2850	C-H stretch	Medium	Aliphatic (-CH ₂)
2240 - 2220	C≡N stretch	Medium, Sharp	Nitrile (-C≡N)
1600 - 1450	C=C, C=N stretch	Medium-Strong	Aromatic Ring
1080 - 1040	C-O stretch	Strong	Primary Alcohol

Interpretation Insights

- The presence of a strong, broad absorption band in the 3200-3500 cm^{-1} region is definitive proof of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]

- A sharp, distinct peak around 2230 cm^{-1} is one of the most reliable indicators for the nitrile ($\text{C}\equiv\text{N}$) functional group.[9]
- The combination of aromatic C-H stretches above 3000 cm^{-1} and ring stretching vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ "fingerprint region" confirms the pyridine core.[10]
- A strong C-O stretching band around 1050 cm^{-1} corroborates the primary alcohol functionality.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: Use a positive ion mode ($[\text{M}+\text{H}]^+$) as the pyridine nitrogen is readily protonated. Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to induce electrospray.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to confirm the elemental composition.[11]

Predicted Mass Spectrum Data

m/z Value	Ion	Interpretation
135.0558	$[M+H]^+$	Protonated molecular ion. The exact mass confirms the elemental composition $C_7H_7N_2O^+$.
134.0480	$[M]^+$	Molecular ion (less common in ESI).
117.0453	$[M+H - H_2O]^+$	Loss of a water molecule from the hydroxymethyl group.
104.0402	$[M+H - CH_2OH]^+$	Loss of the hydroxymethyl radical (less likely) or CH_2O followed by H rearrangement.

Interpretation Insights The primary role of MS in this context is to confirm the molecular weight. Observing a protonated molecular ion at m/z 135.0558 with high-resolution instrumentation provides extremely strong evidence for the $C_7H_7N_2O$ formula.^[12] The fragmentation pattern, such as the characteristic loss of water (18 Da) from the alcohol, further supports the proposed structure.

Conclusion

The structural characterization of **2-Cyano-5-hydroxymethylpyridine** is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise C-H framework and connectivity. IR spectroscopy provides rapid confirmation of the key nitrile and hydroxyl functional groups. Finally, mass spectrometry validates the molecular formula and overall molecular weight. Together, these spectral data form a self-validating system that provides an unambiguous confirmation of the molecule's identity and purity, which is an absolute requirement for its application in research and development.

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